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Compound of Interest

Compound Name: 2-(Methylsulfonyl)benzaldehyde

Cat. No.: B1585285 Get Quote

An In-depth Technical Guide to 2-(Methylsulfonyl)benzaldehyde

This guide provides a comprehensive technical overview of 2-(Methylsulfonyl)benzaldehyde
(CAS No. 5395-89-1), a key chemical intermediate in organic synthesis and drug discovery. Its

unique bifunctional nature, featuring both a reactive aldehyde and an electron-withdrawing

sulfonyl group, makes it a valuable building block for constructing complex molecular

architectures. This document is intended for researchers, chemists, and drug development

professionals, offering in-depth insights into its properties, synthesis, analysis, and handling.

Section 1: Core Physicochemical Properties and
Structure
2-(Methylsulfonyl)benzaldehyde is a solid organic compound at standard conditions. The

presence of the strongly electron-withdrawing methylsulfonyl group at the ortho position

significantly influences the reactivity of the aromatic ring and the aldehyde functional group.

Structural and Chemical Identifiers
A summary of the key identifiers and properties for 2-(Methylsulfonyl)benzaldehyde is

presented below.
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Property Value Source(s)

CAS Number 5395-89-1 [1]

Molecular Formula C₈H₈O₃S

Molecular Weight 184.21 g/mol [1]

Physical Form Solid

InChI
1S/C8H8O3S/c1-12(10,11)8-5-

3-2-4-7(8)6-9/h2-6H,1H3
[1]

InChI Key
HFOCAQPWSXBFFN-

UHFFFAOYSA-N

SMILES String
CS(=O)

(=O)C1=CC=CC=C1C=O

MDL Number MFCD11052332 [1]

Chemical Structure
The structure consists of a benzene ring substituted with an aldehyde group and a

methylsulfonyl group at positions 1 and 2, respectively.

Caption: 2D structure of 2-(Methylsulfonyl)benzaldehyde.

Section 2: Synthesis and Purification Protocols
While specific synthetic procedures for 2-(methylsulfonyl)benzaldehyde are not extensively

detailed in publicly available literature, a reliable route can be extrapolated from methods used

for its isomers, such as 4-(methylsulfonyl)benzaldehyde. A common and effective method

involves the oxidation of the corresponding thioether, 2-(methylthio)benzaldehyde.

Proposed Synthesis: Oxidation of 2-
(Methylthio)benzaldehyde
This two-step process begins with the formation of the thioether followed by its oxidation to the

sulfone. A general method for synthesizing the related 4-isomer involves reacting p-
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chlorobenzaldehyde with sodium methyl mercaptide, followed by oxidation with hydrogen

peroxide.[2] A similar approach can be applied for the 2-isomer.

Step-by-Step Experimental Protocol:

Thioether Formation:

To a solution of 2-chlorobenzaldehyde in a suitable solvent (e.g., DMSO, DMF), add

sodium thiomethoxide (CH₃SNa).

The reaction is typically performed at room temperature or with gentle heating, and its

progress is monitored by TLC or GC-MS until the starting material is consumed.

Upon completion, the reaction mixture is worked up by pouring it into water and extracting

the product with an organic solvent like ethyl acetate. The organic layer is then washed,

dried, and concentrated to yield crude 2-(methylthio)benzaldehyde.

Oxidation to Sulfone:

Dissolve the crude 2-(methylthio)benzaldehyde in a suitable solvent such as acetic acid or

formic acid.

Slowly add an oxidizing agent, typically an excess of 30% hydrogen peroxide (H₂O₂), to

the solution while maintaining the temperature with an ice bath to control the exothermic

reaction.

After the addition is complete, allow the mixture to stir at room temperature until the

oxidation is complete (monitored by TLC).

The final product, 2-(Methylsulfonyl)benzaldehyde, is isolated by pouring the reaction

mixture into cold water, which causes the product to precipitate. The solid is then collected

by filtration.

Caption: General synthetic workflow for 2-(Methylsulfonyl)benzaldehyde.

Purification
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The crude product obtained from synthesis often contains residual acids and other impurities. A

standard purification protocol involves recrystallization.

Recrystallization:

Dissolve the crude solid in a minimum amount of a hot solvent system, such as an

ethanol/water mixture.

Allow the solution to cool slowly to room temperature, then place it in an ice bath to

maximize crystal formation.

Collect the purified crystals by vacuum filtration, wash them with a small amount of cold

solvent, and dry them under vacuum.

Purity Assessment:

The purity of the final product should be confirmed by measuring its melting point and

running analytical tests such as NMR spectroscopy.

Section 3: Spectral Analysis and Characterization
Analytical characterization is crucial for confirming the identity and purity of the synthesized

compound. The following section outlines the expected spectral data.
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Technique Expected Features

¹H NMR

Aldehyde Proton (CHO): Singlet, δ ~10.0-10.5

ppm. Aromatic Protons: Multiplets, δ ~7.5-8.2

ppm. Methyl Protons (CH₃): Singlet, δ ~3.2-3.4

ppm.

¹³C NMR

Carbonyl Carbon (C=O): δ ~190-193 ppm.

Aromatic Carbons: δ ~125-145 ppm. Methyl

Carbon (CH₃): δ ~43-45 ppm.

IR Spectroscopy

C=O Stretch (Aldehyde): Strong absorption,

~1700-1720 cm⁻¹. S=O Stretch (Sulfone): Two

strong absorptions, ~1300-1350 cm⁻¹

(asymmetric) and ~1140-1160 cm⁻¹

(symmetric). Aromatic C-H Stretch: Weak

absorption, >3000 cm⁻¹.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides definitive structural information. A spectrum available from

ChemicalBook for 2-methylsulfonylbenzaldehyde in CDCl₃ confirms the key proton

environments.[3]

Aldehyde Proton: The proton of the aldehyde group is highly deshielded by the

electronegative oxygen atom and the aromatic ring current, appearing as a singlet far

downfield (~10.4 ppm).

Aromatic Protons: The four protons on the benzene ring will appear as a complex set of

multiplets in the aromatic region (~7.6-8.2 ppm). The ortho- and para-protons to the

aldehyde and sulfonyl groups will be shifted differently due to their distinct electronic

environments.

Methyl Protons: The three protons of the methyl group attached to the sulfonyl group are in a

single chemical environment and will appear as a sharp singlet (~3.3 ppm).

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the key functional groups.

The most prominent peak will be the strong C=O stretch of the aldehyde carbonyl group,

typically found around 1710 cm⁻¹.[4]

Two characteristic strong peaks for the sulfonyl group (S=O) will be present, corresponding

to asymmetric and symmetric stretching vibrations.

Weaker C-H stretching peaks for the aldehyde proton can sometimes be observed as a

Fermi doublet around 2720 cm⁻¹ and 2820 cm⁻¹.[4]

Caption: Standard workflow for chemical characterization.

Section 4: Reactivity, Stability, and Handling
Chemical Reactivity
The reactivity of 2-(Methylsulfonyl)benzaldehyde is dominated by its two functional groups.

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can participate in a

wide range of reactions, including Wittig reactions, reductive aminations, and condensation

reactions like the aldol condensation.[5] The electron-withdrawing nature of the ortho-sulfonyl

group enhances the electrophilicity of the aldehyde carbon, potentially increasing its

reactivity towards nucleophiles compared to unsubstituted benzaldehyde.[6]

Aromatic Ring: The methylsulfonyl group is a powerful deactivating group for electrophilic

aromatic substitution, directing incoming electrophiles primarily to the meta position.

Stability and Storage
Like many aldehydes, 2-(Methylsulfonyl)benzaldehyde can be susceptible to oxidation to the

corresponding carboxylic acid upon prolonged exposure to air. It is recommended to store the

compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and

in a cool, dry place.[7]

Safety and Handling
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According to supplier safety information, 2-(Methylsulfonyl)benzaldehyde is classified as an

acute toxicant if swallowed (Acute Tox. 4 Oral).

GHS Pictogram: GHS07 (Exclamation Mark)

Signal Word: Warning

Hazard Statements: H302 - Harmful if swallowed.

Precautionary Measures: Standard laboratory safety protocols should be followed. This

includes wearing appropriate personal protective equipment (PPE) such as safety glasses,

gloves, and a lab coat.[8][9] Handle in a well-ventilated area or a chemical fume hood. Wash

hands thoroughly after handling.[10]

Section 5: Applications in Research and
Development
The unique substitution pattern of 2-(Methylsulfonyl)benzaldehyde makes it a specialized

reagent in organic synthesis and medicinal chemistry.

Pharmaceutical Intermediates: Aromatic sulfones are prevalent motifs in many

pharmaceuticals. The 4-isomer, 4-(Methylsulfonyl)benzaldehyde, is a known intermediate in

the synthesis of the antibiotic Thiamphenicol and is used in preparing arylidene-

thiazolidinedione derivatives for treating type 2 diabetes.[2][7] By extension, the 2-isomer

serves as a critical building block for accessing novel analogs and scaffolds where ortho-

substitution is required for specific biological targets.

Covalent Modifiers: The sulfonyl group can act as a recognition element, while the aldehyde

allows for the formation of covalent bonds with biological nucleophiles, such as lysine

residues in proteins, through Schiff base formation. Related 2-sulfonylpyrimidine compounds

have been studied for their ability to selectively arylate cysteine residues in proteins.[11] This

dual functionality makes it a candidate for designing targeted covalent inhibitors and

chemical probes.

Organic Synthesis: As a bifunctional molecule, it is a versatile starting material for

synthesizing more complex heterocyclic systems and other fine chemicals.
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Conclusion
2-(Methylsulfonyl)benzaldehyde is a valuable and versatile chemical reagent with significant

potential in drug discovery and materials science. Its well-defined physicochemical properties,

combined with the distinct reactivity of its aldehyde and sulfonyl functionalities, provide

chemists with a powerful tool for molecular design and synthesis. Proper handling and storage

are essential to maintain its integrity and ensure laboratory safety. This guide serves as a

foundational resource for professionals seeking to leverage the unique chemical attributes of

this compound in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1585285#what-are-the-physical-properties-of-2-
methylsulfonyl-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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